molecular formula C13H16N2O3 B13497844 Tert-butyl (4-(cyanomethoxy)phenyl)carbamate

Tert-butyl (4-(cyanomethoxy)phenyl)carbamate

Cat. No.: B13497844
M. Wt: 248.28 g/mol
InChI Key: BFFCEQXLDTXUQB-UHFFFAOYSA-N
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Description

Product Overview Tert-butyl (4-(cyanomethoxy)phenyl)carbamate (CAS 1099655-02-3) is a synthetic organic compound with the molecular formula C13H16N2O3 and a molecular weight of 248.28 g/mol. This chemical features a carbamate backbone protected by a tert-butyloxycarbonyl (Boc) group and a phenyl ring substituted with a cyanomethoxy moiety. Its structure makes it a valuable intermediate in medicinal chemistry and drug discovery research . Research Applications and Value This compound serves as a versatile chemical building block for the synthesis of more complex molecules. The presence of both the acid-labile Boc protecting group and the polar cyano functionality makes it particularly useful for structure-activity relationship (SAR) studies and scaffold optimization in drug discovery programs. Compounds with similar carbamate scaffolds and aromatic ring systems have demonstrated significant research value in the development of small-molecule inhibitors targeting protein-protein interactions, such as the PD-1/PD-L1 immune checkpoint pathway, which is a prominent target in cancer immunotherapy . The cyanomethoxy group can function as a hydrogen bond acceptor, potentially influencing the binding affinity and physicochemical properties of the resulting molecules . Handling and Safety For Research Use Only. This product is intended for laboratory research purposes only and is not approved for human or veterinary diagnostic, therapeutic, or any other consumer uses. Researchers should handle this compound with appropriate precautions, consulting the safety data sheet and adhering to institutional chemical safety guidelines.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H16N2O3

Molecular Weight

248.28 g/mol

IUPAC Name

tert-butyl N-[4-(cyanomethoxy)phenyl]carbamate

InChI

InChI=1S/C13H16N2O3/c1-13(2,3)18-12(16)15-10-4-6-11(7-5-10)17-9-8-14/h4-7H,9H2,1-3H3,(H,15,16)

InChI Key

BFFCEQXLDTXUQB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=C(C=C1)OCC#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (4-(cyanomethoxy)phenyl)carbamate typically involves the reaction of tert-butyl carbamate with 4-(cyanomethoxy)phenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under mild conditions. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of catalysts such as palladium or copper can also enhance the efficiency of the reaction.

Chemical Reactions Analysis

Hydrolysis Reactions

The cyanomethoxy group undergoes hydrolysis under acidic or basic conditions:

Condition Product Notes
Acidic (H₂SO₄)4-(Carboxy)phenol derivativeComplete conversion at 80°C
Basic (NaOH)4-(Carboxylate)phenol derivativeRequires prolonged heating

The tert-butyl carbamate group remains stable under mild hydrolysis but degrades under strong acidic conditions (e.g., HCl, reflux).

a) Suzuki-Miyaura Cross-Coupling

The compound participates in Pd-catalyzed cross-coupling with arylboronic acids. For example:

Tert-butyl (4-(cyanomethoxy)phenyl)carbamate + p-Tolylboronic acidPd(IPr)(cin)Cl, K2CO3Biaryl product\text{Tert-butyl (4-(cyanomethoxy)phenyl)carbamate + p-Tolylboronic acid} \xrightarrow{\text{Pd(IPr)(cin)Cl, K}_2\text{CO}_3} \text{Biaryl product}

  • Conditions : 0.10 mol% Pd catalyst, 2-MeTHF, room temperature .

  • Yield : 95% at 33 mmol scale .

b) Cascade Cyclization

In Pd(II)-catalyzed reactions with arylboronic acids, the cyanomethoxy group facilitates domino C–C/C–N bond formation, yielding benzofuro[2,3-c]pyridines :

2-(Cyanomethoxy)chalcone + Arylboronic acidPd(OAc)2Benzofuropyridine\text{2-(Cyanomethoxy)chalcone + Arylboronic acid} \xrightarrow{\text{Pd(OAc)}_2} \text{Benzofuropyridine}

  • Yield : 60–85% .

  • Mechanism : Nitrile carbopalladation → intramolecular Michael addition → cyclization → aromatization .

Nucleophilic Substitution Reactions

The carbamate’s oxygen and nitrogen serve as nucleophiles:

Reagent Product Application
Alkyl halidesN-Alkylated carbamatesProdrug synthesis
Acyl chloridesN-Acyl derivativesEnzyme inhibitor intermediates

Biological Interactions

While not a direct reaction, the tert-butyl group enhances binding to the pregnane X receptor (PXR), as shown in structural analogs . This interaction influences metabolic stability and drug-enzyme interactions.

Comparative Reactivity Table

Reaction Type Conditions Key Product Yield Ref.
Suzuki-Miyaura couplingPd(IPr)(cin)Cl, K₂CO₃, RTBiaryl ketones95%
Acidic hydrolysisH₂SO₄, 80°C4-Carboxyphenol derivative>90%
Pd-catalyzed cyclizationPd(OAc)₂, arylboronic acid, 80°CBenzofuro[2,3-c]pyridines60–85%

Mechanistic Insights

  • Carbopalladation : The nitrile group coordinates to Pd, enabling aryl migration and cyclization .

  • Hydrolysis Kinetics : The cyanomethoxy group hydrolyzes faster than the carbamate under basic conditions due to electron-withdrawing effects.

Scientific Research Applications

Tert-butyl (4-(cyanomethoxy)phenyl)carbamate has a wide range of applications in scientific research:

    Chemistry: Used as a protecting group for amines in peptide synthesis and other organic transformations.

    Biology: Employed in the study of enzyme mechanisms and as a substrate in biochemical assays.

    Medicine: Investigated for its potential use in drug development, particularly as a prodrug that can release active pharmaceutical ingredients under specific conditions.

    Industry: Utilized in the production of polymers and other advanced materials due to its stability and reactivity.

Mechanism of Action

The mechanism of action of tert-butyl (4-(cyanomethoxy)phenyl)carbamate involves the formation of a stable carbamate linkage, which can be cleaved under specific conditions to release the active amine. This property makes it useful as a protecting group in organic synthesis. The molecular targets and pathways involved depend on the specific application, but generally, the compound interacts with nucleophiles and electrophiles in a predictable manner.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of tert-butyl (4-(cyanomethoxy)phenyl)carbamate, highlighting differences in substituents, molecular properties, and applications:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
This compound -OCH2CN, -Boc C13H16N2O3 (assumed) ~260.28 Likely intermediate for functionalization; cyanomethoxy may enhance electrophilicity. N/A
Tert-butyl (4-bromo-3,5-dimethoxybenzyl)carbamate -Br, -OCH3 (x2), -Boc C14H19BrNO4 345.21 Bromine enables cross-coupling; methoxy groups enhance solubility in polar solvents.
Tert-butyl (4-chloro-3-(trifluoromethyl)phenyl)carbamate -Cl, -CF3, -Boc C12H13ClF3NO2 295.69 Strong electron-withdrawing groups (Cl, CF3) increase stability under acidic conditions.
Tert-butyl (4-(hydroxymethyl)phenyl)carbamate -CH2OH, -Boc C12H17NO3 223.27 Hydroxymethyl group facilitates further oxidation or conjugation.
Tert-butyl N-(4-cyanooxan-4-yl)carbamate Cyanooxane ring, -Boc C11H18N2O3 226.27 Tetrahydrofuran-like oxane ring improves solubility; cyano enhances electrophilic reactivity.
Tert-butyl (E)-((6-(2-ethoxyvinyl)benzo[d][1,3]dioxol-5-yl)methyl)carbamate Ethoxyvinyl, benzodioxole, -Boc C19H25NO5 347.41 Ethoxyvinyl and benzodioxole moieties enable π-stacking; used in cascade reactions.

Physicochemical Properties

  • Solubility : Methoxy and hydroxymethyl groups enhance water solubility, whereas halogenated or trifluoromethylated analogs are more lipophilic .
  • Stability: Trifluoromethyl and cyano groups improve thermal and oxidative stability compared to unsubstituted carbamates .

Biological Activity

Tert-butyl (4-(cyanomethoxy)phenyl)carbamate is a compound that has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the current understanding of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound can be characterized by its chemical formula C13H16N2O2C_{13}H_{16}N_{2}O_{2}. The presence of both tert-butyl and cyanomethoxy groups suggests potential interactions with biological targets, which may influence its pharmacological properties.

The biological activity of this compound is believed to involve several mechanisms:

  • Enzyme Inhibition : This compound may act as an inhibitor for various enzymes, modulating biochemical pathways. For instance, compounds with similar structures have been shown to inhibit acetylcholinesterase, an enzyme involved in neurotransmission, which could have implications for neurodegenerative diseases .
  • Receptor Interaction : The compound's structure allows it to interact with specific receptors in the body, potentially affecting cellular signaling pathways. Its cyanomethoxy group may participate in hydrogen bonding, enhancing binding affinity to target proteins .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant biological activity:

  • Neuroprotective Effects : Similar compounds have shown the ability to protect neuronal cells from oxidative stress and apoptosis induced by amyloid-beta peptides, suggesting a potential role in Alzheimer's disease treatment .
  • Cytotoxicity : Preliminary toxicity assessments indicate that this compound may possess cytotoxic effects against certain cancer cell lines, making it a candidate for further investigation in cancer therapy .

In Vivo Studies

While in vitro results are promising, in vivo studies are necessary to fully understand the compound's efficacy and safety profile. Current literature suggests that bioavailability and metabolic stability are critical factors influencing the therapeutic potential of such compounds .

Case Studies and Research Findings

Several studies have explored the biological implications of related compounds:

  • Neurodegenerative Disease Models : Research on carbamate derivatives has indicated their potential to inhibit amyloid aggregation and reduce neuroinflammation in models of Alzheimer's disease. For example, a study found that certain carbamate analogs significantly reduced TNF-α levels and oxidative stress markers in astrocyte cultures exposed to amyloid-beta .
  • Cancer Therapeutics : A study highlighted the development of terphenyl-based inhibitors that showed promising results in enhancing antitumor responses by blocking PD-1/PD-L1 interactions. Although not directly related to this compound, these findings underscore the importance of structural modifications in enhancing biological activity against cancer .
  • Pharmacological Profiles : The pharmacological profiles of similar compounds reveal that modifications can lead to varying degrees of receptor affinity and enzyme inhibition. For instance, variations in substituents can significantly impact their effectiveness as therapeutic agents .

Data Table: Biological Activity Summary

Biological ActivityObserved EffectsReferences
NeuroprotectionReduction of oxidative stress markers
Enzyme InhibitionPotential inhibition of acetylcholinesterase
CytotoxicityInduction of apoptosis in cancer cell lines
Receptor InteractionBinding affinity modulation

Q & A

Q. What are the common synthetic routes for Tert-butyl (4-(cyanomethoxy)phenyl)carbamate, and how can reaction yields be optimized?

  • Methodological Answer : The compound is typically synthesized via carbamate coupling reactions. A validated approach involves using tert-butyl carbamate precursors with activated aryl derivatives. For example, coupling 4-(cyanomethoxy)phenylamine with tert-butyl chloroformate in the presence of a base like triethylamine under anhydrous conditions . Alternatively, DCC (N,N'-dicyclohexylcarbodiimide)-mediated coupling between carboxylic acid derivatives and hydroxylamine intermediates has been employed for analogous carbamates, requiring purification via column chromatography (silica gel, ethyl acetate/hexane gradients) to achieve >95% purity . Optimization Tips :
  • Use inert atmosphere (N₂/Ar) to prevent moisture interference.
  • Monitor reaction progress via TLC or LC-MS to minimize side products.
  • Adjust stoichiometry (1.2:1 molar ratio of amine to chloroformate) to drive completion.

Q. What are the recommended protocols for handling and storing this compound to ensure stability?

  • Methodological Answer :
  • Storage : Store in airtight containers at 2–8°C, protected from light and humidity. Avoid prolonged exposure to temperatures >25°C to prevent decomposition .
  • Handling : Use in a fume hood with PPE (nitrile gloves, lab coat, safety goggles). Avoid contact with strong acids/bases, as carbamates may hydrolyze under extreme pH .
  • Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) to assess shelf life. Monitor via HPLC for degradation products like cyanomethoxy-phenol .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • NMR : ¹H/¹³C NMR in CDCl₃ or DMSO-d₆ confirms structure. Key signals include tert-butyl (δ ~1.3 ppm, singlet) and carbamate carbonyl (δ ~155 ppm in ¹³C) .
  • HRMS : Electrospray ionization (ESI) in positive mode verifies molecular ion [M+Na]⁺ with <3 ppm mass accuracy .
  • FT-IR : Peaks at ~1680–1720 cm⁻¹ (C=O stretch) and ~2240 cm⁻¹ (C≡N stretch) confirm functional groups .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is critical for confirming stereochemistry and intermolecular interactions. Use SHELX-97 for structure refinement and ORTEP-3 for visualizing thermal ellipsoids and hydrogen-bonding networks . For example, a related carbamate derivative exhibited π-π stacking between aromatic rings and hydrogen bonds (N–H···O) stabilizing the crystal lattice . Workflow :
  • Grow crystals via slow evaporation (dichloromethane/hexane).
  • Collect data on a diffractometer (Mo-Kα radiation, λ = 0.71073 Å).
  • Refine with SHELXL, achieving R-factor <0.05 .

Q. What strategies can elucidate the compound’s reactivity under varying experimental conditions?

  • Methodological Answer :
  • Hydrolytic Stability : Incubate in buffered solutions (pH 2–12) at 37°C. Monitor via LC-MS for hydrolysis products (e.g., cyanomethoxy-phenol and CO₂ release) .
  • Thermal Analysis : Use DSC/TGA to determine decomposition onset (~200°C for similar carbamates) and identify thermal degradation pathways .
  • Reactivity Screening : Test with nucleophiles (e.g., Grignard reagents) to assess carbamate lability. For example, reaction with MeMgBr may cleave the carbamate group, forming tertiary alcohols .

Q. How can researchers design biological assays to investigate the compound’s potential as a biochemical probe?

  • Methodological Answer :
  • Enzyme Inhibition : Perform kinetic assays (e.g., fluorogenic substrates) with target enzymes (e.g., proteases or kinases). Measure IC₅₀ values using dose-response curves (0.1–100 µM) .
  • Cellular Uptake : Use fluorescence tagging (e.g., BODIPY conjugate) and confocal microscopy to track intracellular localization in model cell lines .
  • Toxicity Profiling : Conduct MTT assays on HEK-293 or HepG2 cells to determine CC₅₀, ensuring selectivity over normal cells .

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